molecular formula C11H7NO5S B2687325 3-(2-Nitrophenoxy)-2-thiophenecarboxylic acid CAS No. 252026-99-6

3-(2-Nitrophenoxy)-2-thiophenecarboxylic acid

Cat. No. B2687325
CAS RN: 252026-99-6
M. Wt: 265.24
InChI Key: FQWOAQAKZKIBTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Nitrophenoxy)-2-thiophenecarboxylic acid is a chemical compound with the molecular formula C11H7NO5S . It has a molecular weight of 265.25 . The compound is used in laboratory chemicals and for the synthesis of substances .


Molecular Structure Analysis

The molecular structure of 3-(2-Nitrophenoxy)-2-thiophenecarboxylic acid consists of a thiophene ring attached to a carboxylic acid group and a nitrophenoxy group . The InChI code for this compound is 1S/C11H7NO5S/c13-11(14)10-9(5-6-18-10)17-8-4-2-1-3-7(8)12(15)16/h1-6H,(H,13,14) .


Physical And Chemical Properties Analysis

The compound is stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Facile Synthesis and Antibacterial Activity

A study by Havaldar, Bhise, and Burudkar (2004) demonstrated a synthetic pathway involving "3-(2-Nitrophenoxy)-2-thiophenecarboxylic acid" derivatives, leading to the synthesis of 10-methoxy-4,8-dinitro-6H-benzo[2,3-c]chromen-6-one. This process involves multiple steps, starting from methoxy-5-nitrobenzaldehyde and culminating in a series of derivatives with notable antibacterial activities against common bacterial strains such as S. aureus, E. coli, B. subtilis, and S. typhosa. This research showcases the compound's role in the synthesis of bioactive molecules with potential applications in developing antibacterial agents (Havaldar, Bhise, & Burudkar, 2004).

Coordination Polymers and Structural Engineering

Xue, Li, Ma, and Wang (2015) explored the use of thiophene-2,5-dicarboxylic acid derivatives in the creation of cadmium coordination polymers. The study introduced a new thiophene-2,5-dicarboxylic acid derivative, 3-nitro-thiophene-2,5-dicarboxylic acid (H2ntdc), and its application in forming new coordination polymers (CPs) with various structural features. These CPs demonstrated unique structural assemblies and photoluminescence properties, underscoring the potential of "3-(2-Nitrophenoxy)-2-thiophenecarboxylic acid" derivatives in designing materials with specific optical and structural characteristics (Xue, Li, Ma, & Wang, 2015).

Luminescence Sensitization

Viswanathan and Bettencourt-Dias (2006) investigated thiophenyl-derivatized nitrobenzoic acid ligands for their ability to sensitize Eu(III) and Tb(III) luminescence. The study highlighted the synthesis of complexes that displayed enhanced luminescence properties due to the effective sensitization by the thiophenyl-derivatized ligands. These findings reveal the potential applications of "3-(2-Nitrophenoxy)-2-thiophenecarboxylic acid" derivatives in developing luminescent materials for optical devices and sensors (Viswanathan & Bettencourt-Dias, 2006).

Safety and Hazards

The compound is harmful if swallowed . It is advised to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes. Suitable personal protective equipment should be worn when handling this compound .

properties

IUPAC Name

3-(2-nitrophenoxy)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO5S/c13-11(14)10-9(5-6-18-10)17-8-4-2-1-3-7(8)12(15)16/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWOAQAKZKIBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=C(SC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Nitrophenoxy)-2-thiophenecarboxylic acid

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